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Compound of Interest

Compound Name:
4-Bromo-1-cyclopropoxy-2-

methylbenzene

Cat. No.: B13977303

Get Quote

Executive Summary
4-Bromo-1-cyclopropoxy-2-methylbenzene (CAS: 1243345-41-6) is a highly versatile

halogenated aromatic building block extensively utilized in advanced pharmaceutical

research[1]. Its unique structural motif—comprising a rigid cyclopropoxy ether, an ortho-methyl

group, and a para-bromo substituent—makes it a critical precursor for synthesizing complex

active pharmaceutical ingredients (APIs), including tetrahydroimidazo[1,5-d][1,4]oxazepine

derivatives targeted for neurological and oncological applications[2]. This whitepaper provides

an in-depth analysis of its spectroscopic properties, elucidating the physical causality behind its

analytical signatures.

Structural and Physicochemical Characteristics
Before analyzing the spectral data, it is imperative to map the compound's electronic and steric

environment, as these dictate its behavior in applied magnetic fields and ionization chambers.

Molecular Formula: C₁₀H₁₁BrO
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Molecular Weight: 227.10 g/mol

InChI: InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3[1]

The molecule features competing electronic effects: the strong electron-withdrawing inductive

effect (-I) of the bromine atom, the mild electron-donating hyperconjugation (+I) of the methyl

group, and the strong resonance-donating effect (+R) of the cyclopropoxy oxygen.

High-Resolution Spectroscopic Data Analysis
Expertise & Experience Note: The interpretation of this molecule's spectra relies heavily on

understanding the electronic push-pull effects of its substituents and the unique magnetic

properties of the cyclopropane ring.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum of this compound is characterized by three distinct regions: the

shielded cyclopropyl protons, the benzylic methyl singlet, and the aromatic spin system[1].

Cyclopropyl Protons (δ 0.6 – 0.8 ppm & δ 3.7 – 3.8 ppm): The methylene (-CH₂-) protons of

the cyclopropane ring appear unusually upfield (δ 0.6–0.8 ppm). This significant shielding is

not merely an inductive effect; it is caused by the diamagnetic anisotropy generated by the

highly strained C-C bonds of the cyclopropane ring, which creates a local shielding cone that

forces the resonance upfield[3]. Conversely, the methine (-CH-) proton attached directly to

the ether oxygen is strongly deshielded by the electronegative oxygen, shifting downfield to

approximately δ 3.7–3.8 ppm[2].

Methyl Protons (δ 2.2 – 2.3 ppm): The methyl group at C2 appears as a sharp singlet

integrating to 3H.

Aromatic Protons (δ 6.7 – 7.3 ppm): The benzene ring protons exhibit a classic AMX spin

system due to the 1,2,4-substitution pattern.

H6 (ortho to ether): Appears as a doublet (J ≈ 8.5 Hz) around δ 6.7–6.8 ppm. The strong

electron-donating resonance effect (+R) of the cyclopropoxy oxygen significantly shields

this proton.
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H5 (meta to methyl, ortho to Br): Appears as a doublet of doublets (J ≈ 8.5, 2.5 Hz) around

δ 7.2 ppm due to ortho-coupling with H6 and meta-coupling with H3.

H3 (ortho to methyl, ortho to Br): Appears as a fine doublet (J ≈ 2.5 Hz) around δ 7.2–7.3

ppm due to meta-coupling with H5.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum reflects the hybridization and electronegativity of the attached atoms[4].

C1 (C-O): ~155 ppm (Strongly deshielded by the directly attached oxygen).

C4 (C-Br): ~113 ppm (The "heavy atom effect" of bromine causes an anomalous upfield shift

compared to standard aromatic carbons).

Cyclopropyl Carbons: The methine carbon (O-CH) resonates near 51 ppm, while the

methylene carbons are highly shielded, appearing around 6 ppm due to ring strain and

hybridization characteristics that possess higher s-character, resembling sp² carbons[4].

Mass Spectrometry (EI-MS, 70 eV)
The electron ionization mass spectrum is definitive for the presence of bromine. Bromine

naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the

molecular ion [M]⁺• appears as a distinct, self-validating doublet at m/z 226 and 228 of equal

intensity[4].

Primary Fragmentation: The loss of the cyclopropyl radical/cyclopropene [-C₃H₅]• results in a

fragment at m/z 185/187 (-41 Da).

Secondary Fragmentation: Subsequent or direct loss of the bromine radical[-Br]• yields a

stable aryl cation fragment at m/z 147.

Fourier Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:

C-H stretch (aromatic): ~3050 cm⁻¹
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C=C stretch (aromatic): ~1590 cm⁻¹ and 1490 cm⁻¹[1].

C-O-C stretch (aryl alkyl ether): Asymmetric stretching at ~1240 cm⁻¹ and symmetric

stretching at ~1040 cm⁻¹.

C-Br stretch: Strong absorption in the far fingerprint region at ~550 cm⁻¹[1].

Experimental Methodologies
Trustworthiness Note: The following protocols are designed as self-validating systems to

ensure maximum reproducibility and spectral integrity.

Protocol 1: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 15–20 mg of 4-Bromo-1-cyclopropoxy-2-
methylbenzene into a clean, static-free glass vial.

Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm

NMR tube. Causality: Removing paramagnetic particulate matter prevents localized

magnetic field inhomogeneities, ensuring sharp peaks.

Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic

field to the deuterium signal of CDCl₃ (7.26 ppm).

Shimming: Perform gradient shimming (Z1-Z5) to ensure a sharp, symmetrical TMS peak at

exactly 0.00 ppm with a line width at half height (LWHH) of < 1.0 Hz.

Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans,

and a 2-second relaxation delay to ensure full longitudinal relaxation (T1) of the methyl

protons.

Protocol 2: GC-MS Analysis
Sample Dilution: Dilute 1 mg of the compound in 1 mL of HPLC-grade ethyl acetate.
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Injection: Inject 1 µL of the sample into the GC-MS (e.g., Agilent 7890B/5977A) operating in

split mode (10:1).

Column & Gradient: Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the

oven program: initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

Ionization: Set the MS source to Electron Ionization (EI) at 70 eV. Scan range: m/z 50 to 300.

Validation Check: Confirm the 1:1 isotopic ratio of the molecular ion (m/z 226/228) to

definitively validate the presence of the mono-brominated species before proceeding with

downstream synthesis.

Data Presentation
Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.2 - 7.3 d 1H 2.5 Aromatic H3

7.2 dd 1H 8.5, 2.5 Aromatic H5

6.7 - 6.8 d 1H 8.5 Aromatic H6

3.7 - 3.8 m 1H -
Cyclopropyl O-

CH

2.2 - 2.3 s 3H - Aryl-CH₃

0.6 - 0.8 m 4H - Cyclopropyl CH₂

Table 2: Key MS Fragmentation Ions (EI, 70 eV)
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m/z Value Relative Intensity Fragment Assignment

228 ~50% [M]⁺• (⁸¹Br isotope)

226 ~50% [M]⁺• (⁷⁹Br isotope)

187 Moderate [M - C₃H₅]⁺ (⁸¹Br)

185 Moderate [M - C₃H₅]⁺ (⁷⁹Br)

147 High [M - Br]⁺
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Figure 1: Standardized analytical workflow for the spectroscopic validation of 4-Bromo-1-
cyclopropoxy-2-methylbenzene.

Molecular Ion [M]+•
m/z 226 / 228 (1:1 ratio)

Loss of Cyclopropyl[-C3H5]•
m/z 185 / 187

 -41 Da 

Loss of Bromine [-Br]•
m/z 147

 -79/81 Da 

Aryl Cation [C7H7O]+
m/z 107

 -79/81 Da 

Click to download full resolution via product page

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References
Vulcanchem. "4-Bromo-1-cyclopropoxy-2-methylbenzene Product Information."
Vulcanchem.
European Patent Office. "TETRAHYDROIMIDAZO[1,5-D][1,4]OXAZEPINE DERIVATIVE -
EP 2963043 B1." Google Patents.
Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds.
Table of Spectral Data." Journal of the American Chemical Society.
Organic Chemistry Data. "NMR Spectroscopy: Chemical Shift Effects - Magnetic Anisotropy."
Organic Chemistry Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13977303/docs?utm_src=pdf-body#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs?utm_src=pdf-body#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs?utm_src=pdf-body-img#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs?utm_src=pdf-body#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13977303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 4-Bromo-1-cyclopropoxy-2-methylbenzene () for sale [vulcanchem.com]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. organicchemistrydata.org [organicchemistrydata.org]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Profiling of 4-Bromo-1-cyclopropoxy-2-
methylbenzene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-
of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.vulcanchem.com/product/vc18718719
https://patentimages.storage.googleapis.com/f5/4c/18/627f5d9b52de49/EP2963043B1.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-02-delta/
https://pubs.acs.org/doi/10.1021/ja004859s
https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13977303?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13977303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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